molecular formula C8H10FNO2S B2905249 N-ethyl-3-fluorobenzene-1-sulfonamide CAS No. 852860-28-7

N-ethyl-3-fluorobenzene-1-sulfonamide

Cat. No.: B2905249
CAS No.: 852860-28-7
M. Wt: 203.23
InChI Key: ACWVKIUBBLNBHY-UHFFFAOYSA-N
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Description

“N-ethyl-3-fluorobenzene-1-sulfonamide” is an organo-sulphur compound . It is a derivative of sulfonamide, which is a functional group that forms the basis of several groups of drugs .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group and an ethyl group . The sulfonamide group is characterized by the -SO2NH2 group .

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-ethyl-3-fluorobenzene-1-sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrases, particularly the tumor-associated isozyme IX. These compounds, including halogenated sulfonamides, show potent inhibition capabilities, suggesting their potential use as antitumor agents (Ilies et al., 2003).

Sulfoxidation Catalyst

Research on sulfoxides, significant in various chemical reactions, has identified this compound related compounds as effective for initiating and oxidizing reactions to form sulfoxides from thiols and alkenes or alkynes under mild conditions (Zhang et al., 2016).

Synthesis of Triazines and Other Heterocycles

N-halosulfonamides, closely related to this compound, have been utilized as efficient catalysts for synthesizing triazines and phthalazine derivatives. This showcases the versatility of sulfonamide derivatives in facilitating the synthesis of complex heterocyclic compounds under solvent-free conditions (Ghorbani‐Vaghei et al., 2015; Ghorbani‐Vaghei et al., 2011).

Electrophilic Fluorination

In the synthesis of alpha-fluorosulfonamides, electrophilic fluorination using compounds related to this compound as fluorinating agents has proven effective. This method underlines the role of sulfonamide derivatives in introducing fluorine atoms into organic molecules, a key step in the development of pharmaceuticals and agrochemicals (Hill et al., 2004).

Sulfonylation of Amines, Alcohols, and Phenols

A novel method for the sulfonylation of amines, alcohols, and phenols using N-fluorobenzenesulfonimide showcases the utility of this compound derivatives in forming sulfonamides and sulfonic esters under mild conditions. This highlights the compound's significance in synthesizing compounds with a broad range of functional groups (Li et al., 2018).

Properties

IUPAC Name

N-ethyl-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWVKIUBBLNBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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